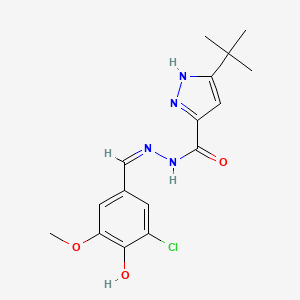![molecular formula C14H20FNO2S B6141162 3-[2-(3-fluorophenyl)ethyl]-1-(methylsulfonyl)piperidine](/img/structure/B6141162.png)
3-[2-(3-fluorophenyl)ethyl]-1-(methylsulfonyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(3-fluorophenyl)ethyl]-1-(methylsulfonyl)piperidine, also known as FPEMP, is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in various fields, including neuroscience and medicinal chemistry.
Wirkmechanismus
The mechanism of action of 3-[2-(3-fluorophenyl)ethyl]-1-(methylsulfonyl)piperidine is not fully understood. However, it is believed to act as a modulator of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and memory formation. 3-[2-(3-fluorophenyl)ethyl]-1-(methylsulfonyl)piperidine has been shown to increase the activity of the NMDA receptor, leading to enhanced cognitive function and neuroprotection.
Biochemical and Physiological Effects
3-[2-(3-fluorophenyl)ethyl]-1-(methylsulfonyl)piperidine has been shown to have several biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and plasticity. 3-[2-(3-fluorophenyl)ethyl]-1-(methylsulfonyl)piperidine has also been shown to increase the levels of glutathione, an antioxidant that protects cells from oxidative stress-induced damage. In addition, 3-[2-(3-fluorophenyl)ethyl]-1-(methylsulfonyl)piperidine has been found to increase the levels of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function and memory retention.
Vorteile Und Einschränkungen Für Laborexperimente
3-[2-(3-fluorophenyl)ethyl]-1-(methylsulfonyl)piperidine has several advantages for lab experiments. It has a high purity and reproducibility, making it an ideal candidate for preclinical studies. It also has a low toxicity profile, making it safe for use in animal models. However, 3-[2-(3-fluorophenyl)ethyl]-1-(methylsulfonyl)piperidine has some limitations. It has a short half-life, which may limit its efficacy in clinical settings. It also has a limited solubility, which may affect its bioavailability and distribution in the body.
Zukünftige Richtungen
For 3-[2-(3-fluorophenyl)ethyl]-1-(methylsulfonyl)piperidine research include evaluating its potential as a novel antipsychotic agent, neuroprotective agent, and cognitive enhancer.
Synthesemethoden
The synthesis of 3-[2-(3-fluorophenyl)ethyl]-1-(methylsulfonyl)piperidine involves the reaction of 3-fluoroacetophenone with 1-(methylsulfonyl)piperidine in the presence of sodium hydride. The reaction yields 3-[2-(3-fluorophenyl)ethyl]-1-(methylsulfonyl)piperidine as a white solid with a purity of over 99%. The synthesis method has been optimized to ensure reproducibility and high yield.
Wissenschaftliche Forschungsanwendungen
3-[2-(3-fluorophenyl)ethyl]-1-(methylsulfonyl)piperidine has been extensively studied for its potential therapeutic applications in various fields. In neuroscience, 3-[2-(3-fluorophenyl)ethyl]-1-(methylsulfonyl)piperidine has been shown to have neuroprotective effects against oxidative stress-induced cell death. It has also been found to enhance cognitive function and memory retention in animal models. In medicinal chemistry, 3-[2-(3-fluorophenyl)ethyl]-1-(methylsulfonyl)piperidine has been evaluated for its potential as a novel antipsychotic agent. It has shown promising results in preclinical studies and is being further evaluated for its safety and efficacy in clinical trials.
Eigenschaften
IUPAC Name |
3-[2-(3-fluorophenyl)ethyl]-1-methylsulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO2S/c1-19(17,18)16-9-3-5-13(11-16)8-7-12-4-2-6-14(15)10-12/h2,4,6,10,13H,3,5,7-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTGKSLBCSLHNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)CCC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(3-Fluorophenyl)ethyl]-1-(methylsulfonyl)piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6141082.png)


![1-(4-fluorobenzyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B6141098.png)
![4-cyclopentyl-6-[(3,5-dimethoxybenzyl)oxy]-1-isopropyl-1,4-diazepan-2-one](/img/structure/B6141107.png)
![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B6141113.png)
![N-(1-{1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-methoxy-2-phenylacetamide](/img/structure/B6141125.png)
![N-(2,3-dimethylphenyl)-1-(1-{[(2,3-dimethylphenyl)amino]carbonyl}propyl)-1H-pyrazole-3-carboxamide](/img/structure/B6141133.png)
![1-(3-methylbenzyl)-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide](/img/structure/B6141141.png)
![2-[2-(3-bromo-5-ethoxy-4-hydroxyphenyl)vinyl]-8-quinolinol](/img/structure/B6141142.png)
![7-cyclopropyl-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6141156.png)
![N-methyl-N-(1-methyl-4-piperidinyl)-3-{1-[4-(methylthio)benzyl]-3-piperidinyl}propanamide](/img/structure/B6141165.png)
![N,N-dimethyl-2-{4-[4-(methylthio)benzyl]-2-morpholinyl}ethanamine](/img/structure/B6141169.png)
![4-tert-butyl-N'-[1-(2-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B6141175.png)